molecular formula C14H14ClF2NO B2589512 (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2097923-16-3

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2589512
CAS No.: 2097923-16-3
M. Wt: 285.72
InChI Key: AMUDYUHJQBCWDG-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2097923-16-3) is a spiropiperidine-based compound with a molecular formula of C14H14ClF2NO and a molecular weight of 285.71 . This high-purity small molecule is structurally characterized by a chlorophenyl group and a 1,1-difluoro-azaspiro[2.5]octane moiety, which is a key scaffold in medicinal chemistry . Compounds within this chemical class have been identified as biologically relevant, functioning as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) . This mechanism suggests significant research value for investigating novel therapeutic pathways for disorders of the central nervous system. Preclinical research into related spiropiperidine modulators indicates potential applications in areas such as Parkinson's disease, schizophrenia, and Alzheimer's disease . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDYUHJQBCWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the chlorophenyl and difluoromethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green solvents and environmentally friendly reagents is emphasized to minimize the environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol). Catalysts like palladium on carbon or platinum oxide may also be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is in drug discovery . The compound serves as a lead structure for the development of new therapeutics targeting various diseases. Its fluorinated structure is known to enhance bioavailability and metabolic stability, which are crucial properties for drug candidates.

Case Study: Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds similar to this compound can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical in neurological functions and are implicated in several disorders such as Alzheimer's disease and schizophrenia. Studies have shown that spirocyclic compounds can selectively modulate these receptors, potentially leading to novel treatments .

Biological Research

The compound's unique structure allows it to interact with biological targets such as enzymes and receptors, making it suitable for biological studies . It can be utilized to investigate enzyme interactions and cellular pathways.

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating biological pathways that could lead to therapeutic outcomes. Understanding its binding affinity and selectivity is crucial for elucidating its biological activity.

Materials Science

In addition to its medicinal applications, this compound is also explored in materials science for developing new materials with specific properties. Its unique chemical structure can be leveraged to create polymers and coatings with enhanced performance characteristics.

Synthesis and Production

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions using suitable precursors.
  • Introduction of Functional Groups : Chlorophenyl and difluoromethyl groups are introduced via nucleophilic substitution reactions.
  • Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized for high yields and purity.

The industrial production may involve large-scale batch or continuous flow processes, emphasizing the use of green solvents and environmentally friendly reagents.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate biological pathways, leading to desired therapeutic outcomes. Detailed studies on its binding affinity and selectivity are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Spirocyclic Scaffolds

The following table highlights key structural analogs and their differences:

Compound Name Spiro System Substituents Molecular Weight Key Features Reference
(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone 6-azaspiro[2.5]octane 1,1-difluoro; 3-chlorophenyl 299.73 (calc.) Enhanced metabolic stability; rigid conformation
(4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone 1-oxaspiro[2.5]octane 2,2-dimethyl; 4-chlorophenyl 292.79 (calc.) Oxygen replaces nitrogen; reduced basicity; dimethyl increases steric bulk
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride 6-azaspiro[2.5]octane Oxadiazole linker; 3-chlorophenyl 326.22 Oxadiazole enhances π-π stacking; hydrochloride salt improves solubility
(4-Bromophenyl)(1-oxa-6-azaspiro[3.3]hept-6-yl)methanone 1-oxa-6-azaspiro[3.3]heptane 4-bromophenyl 308.19 (calc.) Smaller spiro ring (heptane vs. octane); bromine increases molecular weight
Key Observations:
  • Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., 1-oxaspiro in ) reduces basicity, altering solubility and target interactions.
  • Halogen Effects : Bromine (in ) increases molecular weight and polarizability compared to chlorine, which may improve binding kinetics but reduce bioavailability.

Spectroscopic and Physicochemical Comparisons

NMR Data:
  • Target Compound : Expected ¹H NMR signals include a multiplet for the spirocyclic protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.3–7.9 ppm) .
  • 4-Chlorophenyl Analog : Shows distinct aromatic doublets (δ 7.46 and 7.90 ppm) and spirocyclic methyl singlets (δ 1.37 ppm).
LogP and Solubility:
  • The difluoro substitution in the target compound lowers LogP compared to non-fluorinated analogs, balancing lipophilicity and aqueous solubility .
  • Hydrochloride salts (e.g., ) significantly improve solubility for in vivo applications.

Biological Activity

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure, which contributes to its distinct chemical and physical properties. The presence of the chlorophenyl and difluoromethyl groups enhances its biological activity. The IUPAC name for this compound is (3-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone, and its molecular formula is C14H14ClF2N O.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions using suitable precursors.
  • Introduction of Functional Groups : The chlorophenyl and difluoromethyl groups are introduced via nucleophilic substitution reactions.
  • Optimization : Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

Industrial Production

In an industrial setting, large-scale production may involve batch or continuous flow processes with a focus on environmentally friendly reagents and purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets including enzymes and receptors. The compound's unique structure allows it to modulate various biological pathways effectively.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits significant antibacterial properties against various strains.
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways; IC50 values indicate potency.
AnticancerShows potential in inhibiting tumor growth in preclinical studies.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

  • Antimicrobial Activity : A study demonstrated that at concentrations around 50 μM, the compound exhibited approximately 50% inhibition of bacterial secretion mechanisms, suggesting a role in combating resistant strains .
  • Enzyme Interaction Studies : Research indicates that the compound interacts with specific enzymes involved in metabolic pathways, leading to significant inhibition at low concentrations (IC50 values ranging from 10 nM to 50 μM) .
  • Cancer Research : Experimental models have shown that this compound can reduce tumor cell proliferation by modulating signaling pathways associated with cell survival .

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